![molecular formula C12H14N4O2S B1681191 Sulfisomidin CAS No. 515-64-0](/img/structure/B1681191.png)
Sulfisomidin
Overview
Description
Sulfisomidin, also known as Sulfaisodimidine, is a sulfonamide antibacterial . It consists of a pyrimidine having methyl substituents at the 2- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position . It has a role as an anti-infective agent . It is functionally related to a sulfanilamide .
Synthesis Analysis
While specific synthesis methods for Sulfisomidin were not found, sulfonamides, the class of compounds to which Sulfisomidin belongs, have been synthesized from sulfur(II), sulfur(IV), and sulfur(VI) reagents .
Molecular Structure Analysis
The molecular formula of Sulfisomidin is C12H14N4O2S . It has a molecular weight of 278.33 g/mol .
Chemical Reactions Analysis
Sulfisomidin belongs to the class of sulfonamides, which are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Physical And Chemical Properties Analysis
Sulfisomidin is a member of pyrimidines, a sulfonamide, and a sulfonamide antibiotic . Its molecular weight is 278.33 g/mol .
Scientific Research Applications
Antimicrobial Agent
Sulfisomidin is recognized as an orally active, short-acting sulfonamide antimicrobial agent . It’s primarily used in the research of lower urinary tract infections, showcasing its potential in combating bacterial pathogens.
Synthesis of Organosulfur Compounds
Sulfisomidin serves as an intermediate in the synthesis of diverse organosulfur compounds. Its role in the formation of sulfonimidates, which are pivotal in creating other sulfur (VI) derivatives, is of particular interest in organic chemistry .
Polymer Precursor
The decomposition of sulfonimidates, which are related to Sulfisomidin, at elevated temperatures has been utilized in polymer synthesis. This process allows for the novel production of poly(oxothiazene) polymers and thionylphosphazene monomers .
Alkyl Transfer Reagents
Sulfisomidin-related sulfonimidates have found use as alkyl transfer reagents to acids, alcohols, and phenols. This application takes advantage of the lability of sulfonimidates under acidic conditions .
Drug Design and Discovery
Organosulfur compounds with sulfur-nitrogen bonds, such as those derived from Sulfisomidin, play a significant role in drug design and discovery. They serve as building blocks in medicinal chemistry, contributing to the development of new pharmaceuticals .
Asymmetric Synthesis
The stereogenic sulfur center of sulfonimidates, which Sulfisomidin can help produce, acts as a chiral template in asymmetric syntheses. This is crucial for the development of enantiomerically pure substances, which are important in pharmaceuticals .
Environmental Impact Reduction
The direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines, facilitated by compounds like Sulfisomidin, streamlines synthetic routes. This method reduces waste generation, highlighting its environmental benefits .
Mechanism of Action
Target of Action
Sulfisomidin, a member of the sulfonamides family, primarily targets an enzyme known as dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folate, a nutrient essential for fungal survival .
Mode of Action
Sulfisomidin interacts with its target by binding to dihydropteroate synthase, thereby inhibiting the enzyme . This interaction hinders the synthesis of folate, leading to an accumulation of dihydropteroic acid, which is toxic to fungi .
Biochemical Pathways
The primary biochemical pathway affected by Sulfisomidin is the folate synthesis pathway . By inhibiting dihydropteroate synthase, Sulfisomidin disrupts this pathway, leading to the accumulation of dihydropteroic acid . This accumulation proves toxic to fungi, inducing cell death and effectively halting the progression of fungal infections .
Result of Action
The primary molecular and cellular effect of Sulfisomidin’s action is the induction of cell death in fungi . By disrupting folate synthesis and causing the accumulation of toxic dihydropteroic acid, Sulfisomidin leads to the demise of the fungal cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds, including Sulfisomidin. While specific studies on Sulfisomidin are limited, research on other sulfonamides suggests that factors such as temperature, pH, and presence of other substances can impact their effectiveness
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMCKZRAOLZXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046390 | |
Record name | Sulfisomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
515-64-0 | |
Record name | Sulfisomidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfisomidine [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfaisodimidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfisomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfisomidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFISOMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W03L3ODK6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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